molecular formula C21H21F3N4OS B3545385 2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3545385
M. Wt: 434.5 g/mol
InChI Key: VGRFHWBWORKZBI-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” is a type of 1,2,4-triazole derivative . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .

Mechanism of Action

In the context of biological activity, some triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . They inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

Triazole derivatives have shown promise in various fields, particularly in medicinal chemistry . They could be used as a structural optimization platform for the design and development of more selective and potent molecules, especially in the field of anticancer research .

Properties

IUPAC Name

2-[(5-benzyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4OS/c1-2-11-28-18(12-15-7-4-3-5-8-15)26-27-20(28)30-14-19(29)25-17-10-6-9-16(13-17)21(22,23)24/h3-10,13H,2,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRFHWBWORKZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
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2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

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